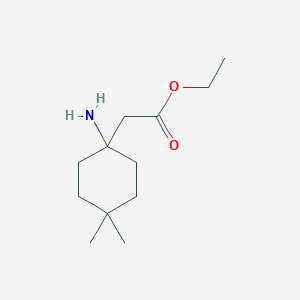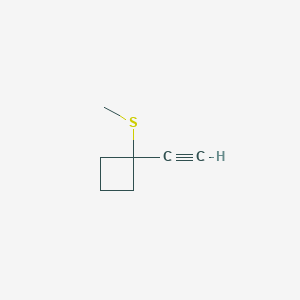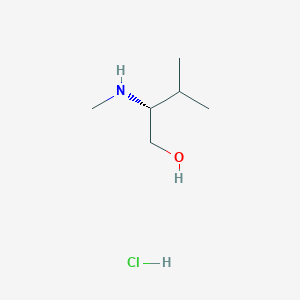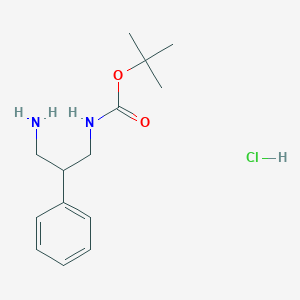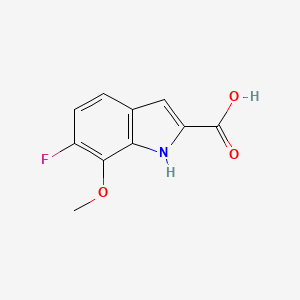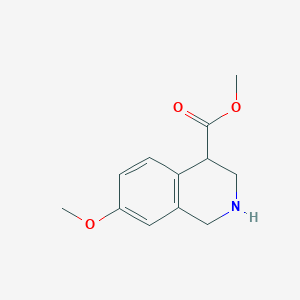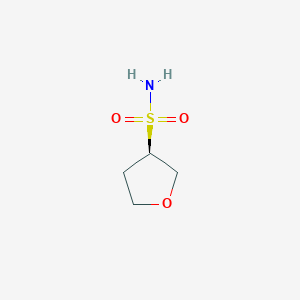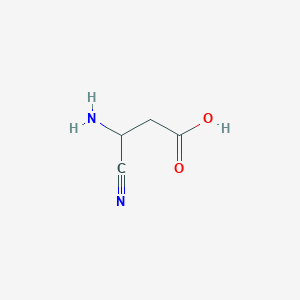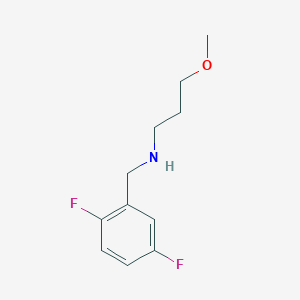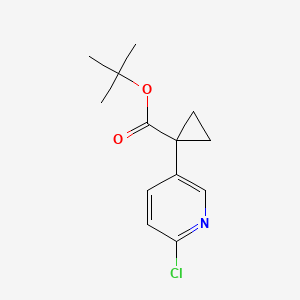
Tert-butyl 1-(6-chloropyridin-3-yl)cyclopropane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 1-(6-chloropyridin-3-yl)cyclopropane-1-carboxylate is a chemical compound that has gained attention in scientific research due to its potential biological activity and various applications. This compound is characterized by a tert-butyl ester group attached to a cyclopropane ring, which is further connected to a chloropyridine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 1-(6-chloropyridin-3-yl)cyclopropane-1-carboxylate typically involves the reaction of 6-chloropyridine-3-carboxylic acid with tert-butyl cyclopropanecarboxylate under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 1-(6-chloropyridin-3-yl)cyclopropane-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) and various nucleophiles.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be carried out using sodium hydroxide (NaOH).
Oxidation and Reduction: Oxidizing agents such as potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) are commonly used.
Major Products Formed
Substitution Reactions: Substituted pyridine derivatives.
Hydrolysis: 6-chloropyridine-3-carboxylic acid.
Oxidation and Reduction: Various oxidized or reduced derivatives depending on the specific reaction.
Scientific Research Applications
Tert-butyl 1-(6-chloropyridin-3-yl)cyclopropane-1-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of novel organic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 1-(6-chloropyridin-3-yl)cyclopropane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context and application .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-(6-chloropyridin-3-yl)piperazine-1-carboxylate: Similar structure with a piperazine ring instead of a cyclopropane ring.
Tert-butyl 3-methoxypyrrolidine-1-carboxylate: Contains a pyrrolidine ring and a methoxy group.
4-(6-chloropyridin-2-yl)piperidine-1-carboxylate: Similar structure with a piperidine ring
Uniqueness
Tert-butyl 1-(6-chloropyridin-3-yl)cyclopropane-1-carboxylate is unique due to its cyclopropane ring, which imparts distinct chemical and biological properties. The presence of the tert-butyl ester group also enhances its stability and solubility, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H16ClNO2 |
|---|---|
Molecular Weight |
253.72 g/mol |
IUPAC Name |
tert-butyl 1-(6-chloropyridin-3-yl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C13H16ClNO2/c1-12(2,3)17-11(16)13(6-7-13)9-4-5-10(14)15-8-9/h4-5,8H,6-7H2,1-3H3 |
InChI Key |
LAWDSIVTMLYLFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1(CC1)C2=CN=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


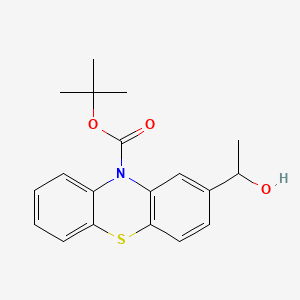

![[2-Amino-2-(pyridin-3-yl)ethyl]dimethylamine](/img/structure/B13517602.png)
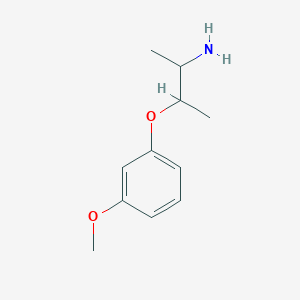
![1-[1-(2-Methyl-1,2,3,4-tetrahydronaphthalene-2-carbonyl)piperidin-4-yl]ethan-1-amine](/img/structure/B13517614.png)
